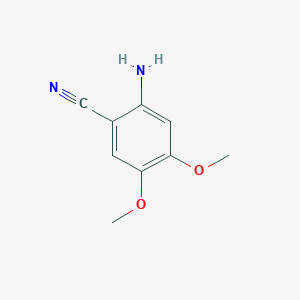

2-Amino-4,5-dimethoxybenzonitrile

Description

Overview of Nitrile Derivatives in Organic and Medicinal Chemistry

Nitriles are organic compounds characterized by a −C≡N functional group. wikipedia.org This functional group is a cornerstone in organic synthesis due to its versatile reactivity.

Nitrile derivatives have widespread industrial applications. iucr.org They are integral to the production of polymers, such as nitrile rubber, which is valued for its resistance to oils and fuels and is used in manufacturing gloves, seals, and hoses. wikipedia.orgturito.com Acrylonitrile (B1666552), a key nitrile, is a monomer for plastics like ABS, used in automotive parts, electronics, and construction materials. ineos.com Furthermore, nitriles serve as intermediates in the synthesis of agrochemicals, textiles, and various fine chemicals. researchgate.netnumberanalytics.com For instance, hydrogen cyanide, a co-product in acrylonitrile manufacturing, is used to produce chelating agents for detergents and water treatment. ineos.com

The nitrile group is a significant pharmacophore in modern drug design, with over 30 nitrile-containing drugs currently on the market. wikipedia.orgnih.govbenthamdirect.com Its incorporation into drug molecules can enhance binding affinity, improve pharmacokinetic profiles, and increase metabolic stability. nih.govsioc-journal.cn Nitrile-containing pharmaceuticals are used to treat a wide array of conditions, including cancer, diabetes, and cardiovascular diseases. wikipedia.orgnih.gov For example, anastrozole (B1683761) is a critical drug for treating breast cancer, and vildagliptin (B1682220) is used for diabetes management. wikipedia.org The nitrile group can act as a bioisostere for other functional groups like carbonyls, improving bioavailability and selectivity. sioc-journal.cnnih.gov

Importance of Aminobenzonitriles as Synthetic Precursors

Aminobenzonitriles, which feature both an amino and a nitrile group on a benzene (B151609) ring, are highly valuable synthetic precursors. iitg.ac.in The ortho-positioning of these groups in compounds like 2-aminobenzonitriles makes them ideal for synthesizing heterocyclic compounds such as quinazolines, quinazolinones, and quinolines. iitg.ac.inossila.comiucr.org These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. asianpubs.org The reactivity of the amino and nitrile groups allows for a variety of chemical transformations, including cyclization and condensation reactions, to build complex molecular architectures. iitg.ac.inmdpi.com For example, 2-aminobenzonitriles can react with various reagents to form fused heterocyclic systems, which are key components in medicinal chemistry. iitg.ac.in

Contextualization within Dimethoxy-Substituted Aromatic Compounds

The presence of two methoxy (B1213986) groups on the aromatic ring of 2-Amino-4,5-dimethoxybenzonitrile places it within the class of dimethoxy-substituted aromatic compounds. These methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions. nih.govrsc.org This activation influences the regioselectivity of reactions, directing incoming electrophiles to specific positions on the ring. nih.gov The dimethoxy substitution pattern is found in numerous natural products and synthetic compounds with significant biological activities. thieme-connect.comresearchgate.net In the context of this compound, the methoxy groups not only influence the electronic properties of the molecule but can also participate in hydrogen bonding, which can affect its crystal packing and interactions with other molecules. iucr.org The strategic placement of methoxy groups is a common tactic in medicinal chemistry to modulate the properties of a lead compound. beilstein-journals.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAYMNUBIULRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352892 | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26961-27-3 | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26961-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms Elucidation

The synthesis of various heterocyclic compounds from 2-Amino-4,5-dimethoxybenzonitrile has been a subject of detailed mechanistic studies. These investigations aim to understand the reaction pathways, identify key intermediates, and elucidate the role of catalysts in these transformations.

Proposed Catalytic Cycles

The conversion of 2-aminobenzonitriles, including the 4,5-dimethoxy substituted derivative, into quinazoline-2,4(1H,3H)-diones using carbon dioxide has been shown to proceed through a proposed catalytic cycle. In a cesium carbonate-catalyzed reaction, the cycle is initiated by the in-situ generation of a 'naked' amide anion from the reaction of 2-aminobenzonitrile (B23959) with cesium carbonate in a solvent like anhydrous DMF. tandfonline.com This highly nucleophilic amide then attacks a molecule of carbon dioxide. tandfonline.com

Similarly, in a diethanolamine (B148213) (DEA)-catalyzed process in water, a proposed mechanism involves the formation of a carbamate (B1207046) intermediate. semanticscholar.orgrsc.org DFT calculations suggest that the combined effect of the secondary amine and hydroxyl groups of DEA, with the assistance of water, facilitates this process. semanticscholar.orgrsc.org Water plays a dual role as both a solvent and a co-catalyst. semanticscholar.orgrsc.org

In tandem syntheses of quinazolinones from 2-aminobenzonitriles using an aliphatic alcohol-water system, a plausible catalytic cycle has been proposed based on mechanistic studies and previous reports. researchgate.net For a cobalt-catalyzed transformation, a metal-ligand cooperative mechanism has been suggested, supported by DFT calculations. researchgate.net

Role of Intermediates and Transition States

In the DEA-catalyzed conversion of 2-aminobenzonitrile and CO2, DFT calculations have been employed to study the free energy profiles and the structures of crucial transition states and intermediates for different proposed pathways. semanticscholar.orgrsc.orgrsc.org One of the proposed pathways involves the formation of a four-membered ring transition state when the activated 2-aminobenzonitrile combines with CO2. rsc.org

In the reaction of 2-cyano cyanothioformanilides with triphenylphosphine, a zwitterionic intermediate is proposed, which is in equilibrium with a thiaphosphirane and other ring-opened forms. scispace.com The stability and subsequent reactions of these intermediates, such as 2-(cyanomethyleneamino)-4,5-dimethoxybenzonitrile, influence the final product distribution. scispace.com

In Situ Generated Catalytic Species

In several synthetic transformations involving this compound, the active catalytic species is generated in situ. A prominent example is the cesium carbonate-catalyzed synthesis of quinazoline-2,4(1H,3H)-diones, where the reaction of 2-aminobenzonitrile with Cs2CO3 in anhydrous DMF forms the catalytically active amide. tandfonline.com This "naked anion" is highly nucleophilic and drives the subsequent reaction with carbon dioxide. tandfonline.com

Influence of Substituent Effects on Reactivity

The reactivity of the 2-aminobenzonitrile core is significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects.

Electron-Donating and Electron-Withdrawing Groups

The presence of electron-donating groups, such as the two methoxy (B1213986) groups in this compound, has a notable impact on its reactivity. These groups increase the electron density on the aromatic ring, which can activate the molecule towards certain reactions. For instance, the methoxy groups at positions 4 and 5 are reported to activate the nitrile group for nucleophilic attack. They also provide optimal electronic activation for cyclization reactions leading to quinazolines and related heterocyclic systems.

In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, it has been observed that electron-donating groups on the 2-aminobenzonitrile substrate have a slight positive influence on the reaction, leading to high product yields. semanticscholar.orgrsc.orgrsc.orgnih.gov Specifically, this compound provided a 93% yield of the corresponding quinazoline-2,4(1H,3H)-dione. semanticscholar.orgrsc.orgrsc.orgnih.gov Conversely, substrates with electron-withdrawing groups can exhibit different reactivity patterns. semanticscholar.orgrsc.org For example, the presence of a chloro group, which has an electron-withdrawing effect, can lead to lower yields. semanticscholar.orgrsc.org

In the synthesis of 3-substituted 4-alkoxyisoquinolin-1-amines, the use of 2-ethoxymethyl-4,5-dimethoxybenzonitrile resulted in slightly lower yields compared to its unsubstituted counterpart. clockss.org This was attributed to the lower acidity of the benzylic protons due to the two electron-donating methoxy groups. clockss.org

The table below summarizes the effect of different substituents on the yield of quinazoline-2,4(1H,3H)-diones from the reaction of substituted 2-aminobenzonitriles with CO2. semanticscholar.orgrsc.org

| Substrate | Substituent(s) | Electronic Effect | Steric Effect | Yield (%) |

| 2-Amino-5-fluorobenzonitrile | 5-Fluoro | Electron-withdrawing | Minimal | 94 |

| 2-Amino-5-chlorobenzonitrile | 5-Chloro | Electron-withdrawing | Minimal | 93 |

| 2-Amino-5-bromobenzonitrile | 5-Bromo | Electron-withdrawing | Minimal | 88 |

| 2-Amino-4-chlorobenzonitrile (B1265954) | 4-Chloro | Electron-withdrawing | Present | 62 |

| 4-Methyl-2-aminobenzonitrile | 4-Methyl | Electron-donating | Present | 70 |

| This compound | 4,5-Dimethoxy | Electron-donating | Present | 93 |

Data sourced from studies on the synthesis of quinazoline-2,4(1H,3H)-diones. semanticscholar.orgrsc.org

Steric Effects

Steric hindrance from substituents on the 2-aminobenzonitrile ring can also play a significant role in its reactivity. The dimethoxy arrangement in this compound can introduce steric hindrance, potentially slowing down certain reactions.

In the synthesis of quinazoline-2,4(1H,3H)-diones, steric effects are observed to influence product yields. For instance, 4-methyl-2-aminobenzonitrile gave a lower yield (70%) compared to other substrates, which was attributed to the steric effect of the methyl group. semanticscholar.orgrsc.org Similarly, the lower yield (62%) for 2-amino-4-chlorobenzonitrile was ascribed to a combination of both steric and electron-withdrawing effects. semanticscholar.orgrsc.org

Nucleophilic Addition Reactions of the Nitrile Group

The nitrile group of this compound is susceptible to nucleophilic addition, a characteristic reaction of nitriles. The electron-donating methoxy groups at the 4- and 5-positions enhance the electron density of the aromatic ring, which in turn influences the reactivity of the nitrile moiety, activating it for nucleophilic attack. This reactivity is harnessed in the synthesis of various heterocyclic compounds, most notably quinazoline (B50416) derivatives.

A significant application of this reactivity is the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the production of pharmaceuticals like Prazosin (B1663645). scholaris.ca This transformation is achieved through the reaction of this compound with carbon dioxide. In one method, this reaction is carried out in water at 120°C under 4.2 MPa of CO2 pressure, using melamine (B1676169) as a thermoregulated catalyst, which results in a high yield of 94%. scholaris.ca

Another efficient catalytic system for this conversion employs a simple monomeric tungstate (B81510), tetra-n-butylammonium tungstate (TBA2[WO4]), in dimethyl sulfoxide (B87167) (DMSO). lookchem.com This method is notable for its ability to proceed under milder conditions, including atmospheric pressure of CO2, and still produce the desired quinazoline-2,4(1H,3H)-dione in high yields (96% at 2 MPa of CO2). lookchem.com Mechanistic studies suggest that the tungstate catalyst plays a crucial role in the conversion of the initially formed carbamic acid intermediate into the final product. lookchem.com

The nitrile group also participates in tandem reactions to form other quinazolinone scaffolds. For instance, reacting this compound with 1-hexanol (B41254) in an alcohol-water system yields 6,7-dimethoxy-2-pentylquinazolin-4(3H)-one. researchgate.net Furthermore, nucleophilic addition of organolithium reagents has been demonstrated, where the reaction with 3-lithiofuran leads to the formation of epimeric alcohols. scielo.br

Basicity and Protonation Behavior of the Amino Group

The exocyclic amino group at the 2-position of the benzonitrile (B105546) ring confers basic properties to the molecule. This basicity is evident in its behavior as a nucleophile in various chemical transformations. The lone pair of electrons on the nitrogen atom can readily participate in reactions, a fundamental characteristic of a Brønsted-Lowry base.

In synthetic applications, the amino group's nucleophilicity is frequently utilized. For example, in a procedure described in patent literature, this compound is treated with ethyl bromoacetate (B1195939) in the presence of sodium bicarbonate. google.comgoogle.com In this reaction, the amino group acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate. The addition of a mild base like sodium bicarbonate facilitates this reaction, likely by ensuring the amino group remains in its more nucleophilic, unprotonated state. google.comgoogle.com

The protonation behavior of the amino group is a key aspect of its chemical character. Computational chemistry studies, using programs like Epik, have been employed to predict the energetically accessible protonation states of the molecule, confirming that the amino group is a primary site for protonation. rsc.org The protonated form is an ammonium (B1175870) ion derivative. ebi.ac.uk This tendency to accept a proton is a defining feature of its basicity. The equilibrium between the neutral amine and its conjugate acid form is critical in determining its reactivity in different chemical environments.

Derivatization and Functionalization of 2 Amino 4,5 Dimethoxybenzonitrile

Synthesis of Pharmaceutical Intermediates and Analogues

The unique ortho-amino nitrile configuration of 2-Amino-4,5-dimethoxybenzonitrile makes it an ideal starting material for building fused heterocyclic structures, which are pivotal intermediates for a range of pharmaceutical agents.

Prazosin (B1663645), Bunazosin, and Doxazosin Precursors

Prazosin, Bunazosin, and Doxazosin are alpha-1 adrenergic receptor antagonists used primarily to treat hypertension. probes-drugs.orgnih.govdrugbank.comnih.gov A core structural feature of these drugs is the 4-amino-6,7-dimethoxyquinazoline moiety. probes-drugs.orgnih.gov this compound is a direct precursor to this essential quinazoline (B50416) core.

The synthesis involves a cyclocondensation reaction where the 2-amino and nitrile groups of the benzonitrile (B105546) react with a single carbon source, such as formamidine (B1211174) acetate (B1210297) or formamide, to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring. nih.gov This reaction directly yields 4-amino-6,7-dimethoxyquinazoline. This intermediate is then further elaborated, typically by reacting it with a suitable piperazine (B1678402) derivative, to complete the synthesis of the final drug molecules. semanticscholar.orggoogle.comgoogleapis.com While many reported industrial syntheses start from the corresponding anthranilic acid derivative (methyl 2-amino-4,5-dimethoxybenzoate), the pathway via the benzonitrile represents a classic and effective method for constructing the foundational quinazoline structure. jbclinpharm.orgresearchgate.net

| Compound | Structure | Therapeutic Class | Core Moiety Derived from Precursor |

|---|---|---|---|

| Prazosin |  | α1-Adrenergic Blocker | 4-Amino-6,7-dimethoxyquinazoline |

| Doxazosin |  | α1-Adrenergic Blocker | 4-Amino-6,7-dimethoxyquinazoline |

| Bunazosin |  | α1-Adrenergic Blocker | 4-Amino-6,7-dimethoxyquinazoline |

Quinazoline and Isoquinoline (B145761) Derivatives

The synthesis of quinazolines is a primary application of 2-aminobenzonitriles. A variety of synthetic methods can be employed to form the quinazoline ring system from this compound. One common method is the acid-mediated [4+2] annulation reaction with N-benzyl cyanamides, which can yield 2-amino-4-iminoquinazolines. mdpi.com Other approaches involve reactions with aldehydes, ketones, or amides, often catalyzed by transition metals like ruthenium or copper, or under metal-free oxidative conditions. organic-chemistry.org These methods allow for the introduction of diverse substituents onto the quinazoline core, enabling the creation of large libraries of compounds for drug discovery.

In contrast, the synthesis of isoquinoline derivatives does not typically proceed directly from 2-aminobenzonitrile (B23959) precursors. Classic isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, require different starting materials, most commonly β-phenylethylamines. quimicaorganica.orgwikipedia.org These reactions involve the cyclization of a side chain onto the benzene ring to form the pyridine (B92270) portion of the isoquinoline system. The functional group pattern of this compound is not amenable to these standard cyclization strategies for isoquinoline formation. documentsdelivered.com

Aminopyrazole Derivatives

The direct synthesis of compounds featuring a simple aminopyrazole substituent attached to the phenyl ring of this compound is not a conventional transformation. The literature on aminopyrazole synthesis primarily describes the condensation of hydrazines with precursors like β-ketonitriles or α,β-unsaturated nitriles. nih.govchim.itresearchgate.netarkat-usa.org

However, the ortho-amino nitrile moiety of this compound can react with hydrazine (B178648) and its derivatives to form a different class of fused pyrazole (B372694) heterocycles. The reaction with hydrazine typically leads to an intramolecular cyclization, yielding a 3-aminoindazole. In this case, the product would be 3-amino-5,6-dimethoxyindazole. While indazoles are isomers of some pyrazole derivatives and are themselves important pharmacophores, they are structurally distinct from compounds containing a discrete aminopyrazole substituent.

25CN-NBOH and Related Serotonin (B10506) 2A Receptor Agonists

25CN-NBOH (4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile) is a potent and highly selective agonist for the serotonin 2A (5-HT2A) receptor, making it a valuable tool in neuroscience research. It is important to note that 25CN-NBOH is not synthesized from this compound. The two compounds are structural isomers with different substitution patterns on the benzene ring, as detailed in the table below. The established synthesis of 25CN-NBOH starts from 2,5-dimethoxyphenethylamine.

Despite the lack of a direct synthetic link, the principles guiding the design of 25CN-NBOH are relevant to the potential derivatization of this compound to create novel, isomeric serotonin receptor agonists. The high 5-HT2A receptor affinity and selectivity of 25CN-NBOH are attributed to two key structural features: the N-(2-hydroxybenzyl) moiety and the electron-withdrawing cyano group at the 4-position. These design principles could be applied to scaffolds derived from this compound to explore new chemical space for serotonergic ligands.

| Compound | Structure | IUPAC Name | Key Structural Difference |

|---|---|---|---|

| Article Subject Compound |  | This compound | Amino group at C2; Methoxy (B1213986) groups at C4, C5 |

| 25CN-NBOH Precursor Isomer |  | 4-Amino-2,5-dimethoxybenzonitrile | Amino group at C4; Methoxy groups at C2, C5 |

Research into analogues of 25CN-NBOH has explored the concept of conformational restraint to enhance potency and selectivity. By incorporating the flexible N-benzylphenethylamine backbone into a more rigid ring system, such as a piperidine, the number of possible conformations the molecule can adopt is reduced. This can lock the molecule into a shape that is optimal for binding to the receptor's active site. For example, fusing the structures of 25CN-NBOH and another selective ligand led to chiral molecules where only one of the four possible stereoisomers retained high activity, demonstrating that a specific three-dimensional arrangement is crucial for receptor interaction. This strategy of introducing conformational restraints is a powerful tool in medicinal chemistry that could be applied to new agonist candidates derived from the this compound scaffold.

Formation of Heterocyclic Ring Systems

The inherent reactivity of the ortho-amino nitrile functionality makes this compound a valuable starting point for a variety of fused heterocyclic ring systems beyond quinazolines. The amino group acts as a nucleophile, while the nitrile group is an electrophile, setting the stage for intramolecular cyclization reactions when treated with appropriate reagents.

As discussed, reaction with single-carbon electrophiles (e.g., formamidine) leads to 4-aminoquinazolines (a fused pyrimidine system). Reaction with hydrazine leads to 3-aminoindazoles (a fused pyrazole system). The versatility of this precursor allows for its use in diversity-oriented synthesis to generate libraries of complex molecules. frontiersin.org By choosing different reaction partners that can interact with the amino and nitrile groups, a wide array of bicyclic and polycyclic heterocyclic frameworks can be constructed, each with the potential for unique biological activity.

Applications as Building Blocks in Complex Molecule Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the strategic positioning of its amino, cyano, and dimethoxy functional groups on the benzene ring. These groups offer multiple reactive sites for derivatization and cyclization reactions, making it a valuable precursor for the construction of complex heterocyclic scaffolds. A significant application of this compound is in the synthesis of quinazoline and quinazolinone derivatives, which are core structures in many biologically active molecules and pharmaceuticals. mdpi.comnih.gov

The presence of the ortho-amino and cyano groups allows for facile construction of the pyrimidine ring fused to the benzene core, which is characteristic of quinazolines. The dimethoxy substituents on the benzene ring are often retained in the final products, influencing their solubility, electronic properties, and biological activity.

A notable example of its application is in the tandem synthesis of quinazolinone scaffolds. Research has demonstrated that this compound can be directly transformed into quinazolinones through reactions with alcohols in an aqueous system. researchgate.net This process often involves a metal-catalyzed tandem reaction where the alcohol is first oxidized to an aldehyde, which then reacts with the aminobenzonitrile to form the quinazolinone structure.

For instance, the reaction of this compound with 1-hexanol (B41254) in the presence of a ruthenium(II) catalyst and a base like cesium carbonate at elevated temperatures yields 6,7-Dimethoxy-2-pentylquinazolin-4(3H)-one. researchgate.net This transformation highlights the utility of the aminobenzonitrile as a key component in building complex heterocyclic systems from relatively simple and readily available starting materials.

The general synthetic strategy involves the reaction of 2-aminobenzonitriles with various substrates to construct the quinazoline core. These methods can include acid-mediated annulation reactions or metal-catalyzed cyclizations. mdpi.comresearchgate.net The versatility of the 2-aminobenzonitrile moiety allows for the introduction of a wide range of substituents at various positions of the resulting quinazoline scaffold, enabling the creation of diverse chemical libraries for drug discovery and material science applications.

Below is a data table detailing a specific example of a complex molecule synthesized using this compound as a building block.

Table 1: Synthesis of Quinazolinone Derivatives

| Starting Material | Reagent | Product | Reaction Type |

|---|

This synthetic utility underscores the importance of this compound as a fundamental building block for accessing complex and functionally diverse molecular architectures.

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Amino-4,5-dimethoxybenzonitrile. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons are observed.

A study using a 400 MHz spectrometer and chloroform-d (B32938) (CDCl₃) as the solvent reported the following chemical shifts (δ) in parts per million (ppm): a singlet at 6.76 ppm and another at 6.26 ppm corresponding to the two aromatic protons. rsc.org A broad singlet at 4.30 ppm is attributed to the two protons of the amino (NH₂) group. rsc.org The two methoxy (OCH₃) groups appear as two distinct singlets at 3.85 ppm and 3.78 ppm, each integrating to three protons. rsc.org Another analysis in dimethyl sulfoxide-d6 (DMSO-d6) at 100 MHz showed singlets for the methoxy groups at δ 3.64 and δ 3.73, a broad singlet for the amino group at δ 4.32, and singlets for the aromatic protons at δ 6.41 and δ 6.86. prepchem.com

Table 1: ¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

|---|---|---|

| Aromatic-H | 6.76 (s, 1H), 6.26 (s, 1H) | 6.41 (s, 1H), 6.86 (s, 1H) |

| Amino (NH₂) | 4.30 (br s, 2H) | 4.32 (br s, 2H) |

(s = singlet, br s = broad singlet, 1H/2H/3H = integration value)

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are observed for each unique carbon atom.

In a study using DMSO-d6 as the solvent at 25 MHz, the following chemical shifts were reported: δ 55.55 and 56.87 for the two methoxy carbons, and several signals in the aromatic region at δ 83.67, 92.08, 113.96, 140.33, 148.12, and 154.33, corresponding to the carbons of the benzene (B151609) ring and the nitrile group. prepchem.com

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Carbon Type | Chemical Shift (δ) (ppm) |

|---|---|

| Methoxy (-OCH₃) | 55.55, 56.87 |

Deuterated Solvents for NMR Studies

The choice of a deuterated solvent is crucial for NMR spectroscopy as it must dissolve the compound without producing interfering signals in the spectrum. For this compound, common deuterated solvents include Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d6 (DMSO-d6). rsc.orgprepchem.com The selection of the solvent can slightly influence the chemical shifts of the protons and carbons due to solvent-solute interactions. sigmaaldrich.com These solvents are chosen for their ability to dissolve a wide range of organic compounds and their distinct, well-documented residual solvent peaks. sigmaaldrich.comisotope.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The infrared spectrum shows characteristic absorption bands for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the methoxy groups (C-O stretching). These bands serve as diagnostic fingerprints for the identification and characterization of the compound. For instance, a related compound, 2-ethoxymethyl-4,5-dimethoxybenzonitrile, shows a strong nitrile stretch at 2216 cm⁻¹. clockss.org The presence of these specific absorption bands provides strong evidence for the molecular structure of this compound.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amino (N-H) | 3300-3500 | Stretching |

| Nitrile (C≡N) | 2210-2260 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H (in OCH₃) | 2850-2960 | Stretching |

| Aromatic C=C | 1400-1600 | Stretching |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

One analysis reported the molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 178. prepchem.com Fragmentation of the molecular ion leads to other significant peaks at m/z 163 (loss of a methyl group, M+ -15), 147 (loss of a methoxy group, M+ -31), 135 (M+ -43), and 120 (M+ -58). prepchem.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the analysis of this compound, ESI-MS in positive ion mode typically shows a peak corresponding to the protonated molecule [M+H]⁺. For this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 179.05, which has been confirmed in high-resolution mass spectrometry (HRMS) studies. rsc.org This technique is valuable for confirming the molecular weight with high accuracy. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloroform-d |

| Dimethyl Sulfoxide-d6 |

X-ray Crystallography and Single-Crystal X-ray Diffraction

X-ray crystallography and single-crystal X-ray diffraction have been instrumental in determining the precise three-dimensional arrangement of atoms in this compound. core.ac.ukiucr.org These studies reveal detailed information about its molecular structure, conformation, and the interactions between molecules in the solid state.

The compound crystallizes in the monoclinic system with the space group P21/c. amanote.com A key finding is that the asymmetric unit of the crystal contains two independent molecules of this compound. iucr.orgamanote.com The crystallographic data provides a foundational understanding of its solid-state behavior.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical formula | C₉H₁₀N₂O₂ | amanote.com |

| Formula weight | 178.19 | amanote.com |

| Temperature | 173(2) K | amanote.com |

| Crystal system | Monoclinic | amanote.com |

| Space group | P2₁/c | amanote.com |

| a (Å) | 13.2649 (9) | amanote.com |

| b (Å) | 17.0653 (9) | amanote.com |

| c (Å) | 7.9635 (5) | amanote.com |

| β (°) | 96.769 (5) | amanote.com |

| Volume (ų) | 1790.13 (19) | amanote.com |

| Z | 8 | amanote.com |

| R-factor | 0.036 | iucr.orgamanote.com |

The molecular structure of this compound is characterized by a benzene ring substituted with an amino group, a nitrile group, and two methoxy groups. X-ray diffraction studies have shown that the molecules are essentially planar. iucr.orgamanote.com For the two independent molecules in the asymmetric unit, the root-mean-square deviations for all non-hydrogen atoms are 0.084 Å and 0.110 Å, respectively. amanote.comresearchgate.net

The geometric parameters, including bond lengths and angles, fall within the expected ranges for similar aromatic compounds. amanote.com The nitrile group extends linearly from the aromatic ring, and the methoxy groups are planar with respect to the benzene ring, which allows for optimal orbital overlap and influences the molecule's electronic structure. The carbon-carbon bond angles in the benzene ring average around 120°, which is typical for aromatic systems. The characteristic triple bond of the nitrile C≡N group has a length of approximately 1.16 Å.

Detailed analysis of the crystal structure reveals the presence of intermolecular N—H···O hydrogen bonds. iucr.orgamanote.com These bonds link the molecules together, contributing to the stability of the crystal lattice. amanote.com The specific geometry of these hydrogen bonds has been determined through crystallographic studies. amanote.com

Table 2: Hydrogen-Bond Geometry for this compound

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry codes | Reference |

|---|---|---|---|---|---|---|

| N1—H1A···O2Aⁱ | 0.86 (2) | 2.16 (2) | 3.0019 (18) | 165 (2) | (i) x+1, y+1, z+1 | amanote.com |

| N1—H1B···O1ⁱⁱ | 0.85 (2) | 2.22 (2) | 3.0113 (18) | 155 (2) | (ii) x, y+3/2, z-1/2 | amanote.com |

| N1A—H1D···O1 | 0.86 (2) | 2.18 (2) | 3.0238 (18) | 166 (2) | - | amanote.com |

The specific arrangement of functional groups in this compound is significant for its biological activity. For instance, in the development of potential alpha1-adrenoceptor antagonists, derivatives of this compound have been studied. nih.gov

X-ray crystallographic analysis of a derivative, 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline hydrochloride, showed that protonation occurs at the N-2 position. nih.gov A computer-assisted comparison between the X-ray structures of this derivative and the known antihypertensive agent prazosin (B1663645) suggested that differences in their binding energies to the α1-adrenoceptor are partly due to the formation of a salt bridge. nih.gov This highlights how the three-dimensional structure is crucial for receptor binding and, consequently, biological function. nih.gov

Comparing the crystal structure of this compound with related compounds provides insights into how substitutions on the benzene ring influence its properties. For example, the addition of a methoxy group at the 4-position, when compared to 2-amino-5-methoxybenzonitrile, creates a more electron-rich aromatic system. This dimethoxy substitution pattern is common in many natural products and synthetic pharmaceuticals.

The crystal structures of other related benzonitrile (B105546) derivatives, such as 2,5-dimethoxybenzonitrile, have also been determined. iucr.org In 2,5-dimethoxybenzonitrile, the molecules are arranged in centrosymmetric pairs through C—H···O and C—H···N interactions, and π–π stacking interactions organize them into polymeric strands. iucr.org These comparisons help to understand the subtle effects of functional group placement on the crystal packing and intermolecular forces.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been employed to study various aspects of 2-amino-4,5-dimethoxybenzonitrile.

DFT calculations have been utilized to determine the optimized geometry of this compound. These calculations predict bond lengths and angles that are in good agreement with experimental data obtained from crystallographic analysis. The molecule is found to be essentially planar, with minor deviations of the non-hydrogen atoms from the mean plane of the benzene (B151609) ring. researchgate.net The planarity is influenced by the electronic interactions between the amino and methoxy (B1213986) substituents and the aromatic system.

A study on the chemical fixation of carbon dioxide with 2-aminobenzonitriles, including the 4,5-dimethoxy derivative, employed DFT calculations at the B3LYP/6-31++G* level of theory for geometry optimization. lookchem.com The optimized geometries were crucial for understanding the reaction mechanism. lookchem.com

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |

| Bond Length | C-N (nitrile) | ~1.16 |

| Bond Length | C-NH2 | ~1.38 |

| Bond Length | C-OCH3 | ~1.37 |

| Bond Angle | C-C-C (aromatic) | ~119 - 121 |

| Bond Angle | C-C-CN | ~119 |

While specific vibrational spectral analysis of this compound using DFT is not detailed in the provided search results, related studies on similar molecules like 3,4-dimethoxybenzonitrile (B145638) demonstrate the utility of this approach. researchgate.net For 3,4-dimethoxybenzonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute vibrational wavenumbers, which showed good coherence with experimental FT-IR and FT-Raman spectra after scaling. researchgate.net Such analysis allows for the assignment of observed fundamental bands and provides a deeper understanding of the molecule's vibrational modes.

DFT calculations can be used to predict the thermodynamic properties of molecules. For instance, in a study of 2-amino-4,5-dimethylthiophene-3-carboxamide, quantum mechanical calculations using Gaussian software were performed to evaluate various thermodynamic parameters in ethanol. pcbiochemres.com Although specific data for this compound is not available, this methodology can be applied to determine its enthalpy, entropy, and Gibbs free energy of formation, providing valuable data for understanding its stability and reactivity.

DFT calculations have been instrumental in elucidating the reaction mechanisms involving this compound. In the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, DFT studies helped to propose a plausible reaction mechanism. lookchem.comnih.gov These calculations can map the potential energy surface of the reaction, identifying transition states and intermediates, and thereby explaining the catalytic cycle and the role of different substituents on the reactivity. For example, the presence of electron-donating methoxy groups was found to have a positive influence on the reaction yield. nih.gov

Quantum-Chemical Calculations

Quantum-chemical calculations encompass a broader range of methods beyond DFT, including ab initio Hartree-Fock methods. These calculations provide fundamental insights into the electronic structure and properties of molecules.

Studies on related aminobenzonitriles and aminobenzenes have used quantum-chemical methods to investigate NMR chemical shifts and their relationship to electron densities and the orientation of the amino group. acs.org These calculations reveal how the electronic environment of each atom is affected by the substituents, which in turn influences the chemical properties and reactivity of the molecule. For this compound, such calculations would highlight the electron-donating effects of the amino and methoxy groups on the aromatic ring.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in medicinal chemistry for understanding how a ligand like this compound or its derivatives might interact with a biological target such as a receptor or enzyme.

While no specific molecular docking studies were found for this compound itself, research on structurally related compounds provides a framework for how it might be analyzed. For instance, docking simulations of a noscapine (B1679977) analogue were performed to investigate its binding mode to tubulin. oncotarget.com Similarly, docking studies on phenylalkylamine 5-HT2A receptor agonists have been used to rationalize their observed structure-activity relationships. nih.gov These studies typically involve docking the ligand into the active site of the protein and analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Such an approach could be applied to this compound to explore its potential biological targets.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are pivotal in understanding how the specific arrangement of atoms in this compound influences its biological interactions. The unique substitution pattern, featuring an amino group at the 2-position and two methoxy groups at the 4 and 5-positions, creates a distinct electronic and steric profile that dictates its binding affinity and efficacy towards various biological targets.

The dimethoxy substitution results in a more electron-rich aromatic system, which can affect its interaction with biological macromolecules. Research indicates that compounds with the 4,5-dimethoxy substitution pattern often show enhanced biological activity compared to their less substituted counterparts.

Derivatives of this compound have been the subject of SAR studies, particularly in the context of developing ligands for specific receptors. For instance, in the development of inhibitors for G9a-Like Protein (GLP), a lysine (B10760008) methyltransferase, modifications to the 2-amino and 4,5-dimethoxyquinazoline scaffold, which can be synthesized from this compound, have been systematically explored. researchgate.net These studies have revealed that even minor changes to the methoxy groups can significantly impact the compound's potency and selectivity. researchgate.net

Furthermore, computational docking and molecular dynamics have been employed to predict the binding of related molecules to their biological targets, such as the interaction of noscapine analogues with β-tubulin. oncotarget.com These in silico methods help to elucidate the binding modes and rationalize the observed biological activities. oncotarget.com For example, molecular docking has been used to understand how the 4-substituent of related phenethylamine (B48288) analogues fits into a hydrophobic pocket of the 5-HT2A receptor. nih.govacs.org

The synthesis of quinazolinone derivatives from 2-aminobenzonitriles has also been guided by computational studies, including the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models have shown good predictive power in designing new compounds with desired activities. researchgate.net

Table 1: Computational SAR Insights for this compound Derivatives

| Structural Feature | Influence on Activity | Computational Method |

| 4,5-Dimethoxy Pattern | Enhances biological activity compared to less substituted analogs. | Comparative Analysis |

| Modifications to the Amino Group | Significantly affects potency against certain biological targets. | SAR Analysis |

| Alterations to Methoxy Groups | Sensitive to structural changes, impacting potency and selectivity. researchgate.net | SAR & Docking |

| Overall Scaffold | Forms the basis for designing selective receptor ligands. researchgate.netnih.gov | 3D-QSAR (CoMFA, CoMSIA) |

Prediction of Biological Activity using Computational Systems

Computational systems play a crucial role in forecasting the potential biological activities of chemical compounds like this compound. One such tool is the PASS (Prediction of Activity Spectra for Substances) computer system, which predicts a wide range of biological effects based on the compound's structure. For a related compound, PASS predictions indicated potential activity as an inhibitor of ubiquinone NADH-dehydrogenase and as a substrate for the human CYP2C12 enzyme. researchgate.net This highlights the ability of computational systems to identify potential biological targets and mechanisms of action before extensive experimental testing. researchgate.net

Structure-based virtual screening is another powerful computational technique used to predict biological activity. This method utilizes the three-dimensional structure of a biological target, such as a receptor or enzyme, to identify compounds that are likely to bind to it. nih.gov By docking the structure of this compound or its derivatives into the binding sites of various proteins, researchers can estimate the binding affinity and predict potential biological interactions. nih.govcardiff.ac.uk

These computational predictions are instrumental in prioritizing compounds for further experimental investigation and in designing new molecules with enhanced or more specific biological activities. computabio.com For instance, the unique structure of this compound, with its amino and dimethoxy substituents, suggests potential for biological activities in areas such as cancer research and neuropharmacology.

The development of ligands for the serotonin (B10506) 5-HT2A receptor has heavily relied on computational predictions. nih.gov In silico simulations were used to understand the receptor's structure long before its X-ray crystal structure was determined. nih.gov These models have been crucial in designing selective agonists and understanding their interactions with the receptor. nih.gov

Table 2: Predicted Biological Activities for Related Structures

| Predicted Activity | Computational System/Method | Reference |

| Ubiquinone NADH-dehydrogenase inhibitor | PASS | researchgate.net |

| Substrate of human CYP2C12 enzyme | PASS | researchgate.net |

| Potential anticancer and neuropharmacological activities | Structural analysis | |

| 5-HT2A receptor binding | Structure-based virtual screening, Molecular Docking | nih.govnih.gov |

Computational Prediction of Physical Properties

Computational methods are widely used to predict the physicochemical properties of molecules like this compound, providing valuable information for its synthesis, formulation, and potential use in various applications. computabio.com These in silico techniques can estimate properties such as boiling point, pKa, and solubility, often with a high degree of accuracy. computabio.com

For this compound, the predicted boiling point is approximately 346.6°C at standard atmospheric pressure. Its predicted pKa value is around 1.99, which suggests weak basicity associated with the amino group. This information is critical for understanding its behavior in different pH environments.

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict a range of physicochemical properties. computabio.com These models establish a mathematical relationship between the molecular structure and its properties. Machine learning and deep learning algorithms are increasingly being integrated into these predictive models to enhance their accuracy. computabio.com

Other computationally predicted properties include the octanol-water partition coefficient (LogP), which is a measure of a compound's lipophilicity. The predicted XlogP for this compound is 1.5. uni.lu This value indicates its relative solubility in lipids versus water, a key parameter in drug design and environmental science.

Table 3: Computationally Predicted Physical Properties of this compound

| Property | Predicted Value | Computational Method/Source |

| Boiling Point | 346.6 °C | Prediction |

| pKa | 1.99 | Prediction |

| XlogP | 1.5 | Prediction uni.lu |

| Molecular Weight | 178.19 g/mol | Calculation |

| Molecular Formula | C₉H₁₀N₂O₂ | Structural Analysis |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems

Recent research has highlighted the importance of efficient catalytic systems for reactions involving 2-Amino-4,5-dimethoxybenzonitrile. A significant area of focus is the fixation of carbon dioxide (CO2) to synthesize quinazoline-2,4(1H,3H)-diones, which are important pharmaceutical intermediates. lookchem.comlookchem.com

One promising approach involves the use of diethylamine (B46881) (DEA) in water as a recyclable catalyst. This system has demonstrated high efficacy, achieving a 93% yield for the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione from this compound at 80°C and atmospheric CO2 pressure. rsc.org The catalyst can be easily recovered through aqueous phase separation, making it a sustainable option. Similarly, a CO2-reactive protic ionic liquid, [HDBU+][TFE−], has been shown to effectively catalyze the reaction of 2-aminobenzonitriles with CO2 at room temperature and atmospheric pressure, yielding quinazoline-2,4(1H,3H)-diones in high yields. lookchem.com For instance, the reaction with this compound using this catalyst resulted in a 96% yield of the corresponding dione. lookchem.com

Another innovative catalytic system employs amine-functionalized MCM-41 as a heterogeneous and recyclable catalyst in an aqueous medium. psu.edursc.org This method has proven effective for the synthesis of a variety of quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and CO2, with this compound reacting to produce a 92% yield of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. psu.edu

The development of palladium-based catalysts has also been a focus for improving the synthesis of this compound itself. A novel process utilizing a 5% Palladium on carbon (Pd/C) catalyst for the hydrogenation of 2-Nitro-4,5-dimethoxybenzonitrile has been shown to produce high yields with a high degree of purity under mild conditions and with a shorter reaction time. quickcompany.in

Future research will likely concentrate on the development of even more efficient, selective, and environmentally benign catalytic systems. This includes exploring new metal-based catalysts, organocatalysts, and biocatalysts to broaden the scope of reactions and improve process sustainability.

Exploration of New Derivatization Pathways

The functional groups of this compound, namely the amino and nitrile groups, provide reactive sites for a wide range of chemical modifications, making it an ideal starting material for creating diverse molecular architectures. cymitquimica.com

A significant derivatization pathway is the synthesis of quinazolinone scaffolds. A tandem synthesis approach using a cobalt-catalyzed reaction of 2-aminobenzonitriles with an aliphatic alcohol-water system has been developed. researchgate.net Specifically, this compound was reacted with 1-hexanol (B41254) to produce 6,7-dimethoxy-2-pentylquinazolin-4(3H)-one with a 66% yield. researchgate.net

The compound also serves as a key intermediate in the synthesis of prazosin (B1663645), a medication used to treat high blood pressure, and its derivatives. lookchem.comscielo.br The synthesis of prazosin involves the use of this compound in reactions with secondary amines. scielo.br

Furthermore, this compound is a precursor for the synthesis of various heterocyclic compounds, including those with potential antimalarial activity. quickcompany.in The development of novel cyclization methodologies continues to be an active area of research.

Future explorations will likely focus on discovering new reactions and derivatization strategies to access novel heterocyclic systems and complex molecules with potential biological activities. This could involve exploring multicomponent reactions, C-H activation strategies, and flow chemistry techniques to streamline the synthesis of new derivatives.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the structural, electronic, and reactive properties of molecules like this compound. acs.orgeurjchem.com

Crystallographic analysis has provided detailed geometric parameters of the molecule, revealing that it crystallizes in a monoclinic system. These experimental data, in conjunction with computational models, can help in predicting the molecule's behavior in various chemical environments. DFT calculations have been employed to study the mechanism of CO2 conversion catalyzed by ethanolamines, providing insights into the reaction pathways. rsc.org

Moreover, computational studies are being used to investigate the structure-activity relationships of derivatives of this compound. For example, comparative modeling has been used to explore the selectivity of inhibitors for cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. biorxiv.org These models can predict the binding modes and interaction energies of ligands with their protein targets, guiding the design of more potent and selective inhibitors.

Future research in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to develop predictive models for a wider range of properties, including biological activity, toxicity, and pharmacokinetic profiles. These advanced models will accelerate the discovery and optimization of new drug candidates derived from this compound.

Integration with High-Throughput Synthesis and Screening

The amenability of this compound to various chemical transformations makes it a suitable building block for the creation of combinatorial libraries of compounds. scielo.brresearchgate.net High-throughput synthesis and screening (HTS) are powerful strategies for rapidly identifying new molecules with desired biological activities from these libraries.

For instance, libraries based on 2-aminobenzonitriles have been synthesized and screened for various biological targets. scielo.br The use of solid-phase synthesis techniques can further streamline the creation of these libraries, allowing for the efficient production of a large number of diverse compounds. researchgate.net

The integration of automated synthesis platforms with HTS will enable the rapid exploration of the chemical space around the this compound scaffold. This approach can significantly accelerate the drug discovery process by quickly identifying lead compounds for further optimization.

Future directions in this field will likely focus on the development of novel solid-phase synthesis methodologies and the miniaturization of screening assays to reduce costs and increase throughput. The combination of combinatorial chemistry, HTS, and computational modeling will create a powerful and integrated platform for the discovery of new therapeutic agents based on the this compound core structure.

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis routes for 2-Amino-4,5-dimethoxybenzonitrile?

- Methodology : The compound can be synthesized via condensation reactions using monosubstituted malonic acid diesters with guanidine in sodium ethoxide, optimized with Vilsmeier–Haack–Arnold reagents for high yields . Alternatively, catalytic systems like diethylamine (DEA) in aqueous media enable efficient conversion to quinazoline derivatives (93% yield), with DEA recovery via filtration and water washing . Purification typically involves column chromatography or recrystallization.

Q. How should researchers verify the purity and structural identity of this compound?

- Methodology : Use X-ray crystallography to confirm molecular geometry and intermolecular interactions, as demonstrated in crystallographic studies . Complementary techniques include HPLC for purity assessment (>95% threshold) and NMR (¹H/¹³C) to analyze functional groups. FT-IR can validate nitrile (C≡N) and methoxy (-OCH₃) stretches .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store in airtight, light-resistant containers under dry, ventilated conditions. Avoid moisture and electrostatic discharge, as degradation products (e.g., oxides) may form under humid or high-temperature environments .

Advanced Research Questions

Q. Which catalytic systems enhance the reactivity of this compound in CO₂ fixation reactions?

- Methodology : DEA in water acts as a recyclable catalyst for synthesizing quinazoline-2,4-(1H,3H)-diones. Key parameters include a CO₂ pressure of 1 atm and 80°C reaction temperature, achieving 93% yield. Post-reaction, DEA is recovered via aqueous phase separation . For scalability, optimize catalyst loading (5–10 mol%) and monitor kinetics via in situ FT-IR.

Q. How do steric and electronic effects of substituents influence nucleophilic substitution reactions involving this compound?

- Methodology : Methoxy groups at positions 4 and 5 donate electron density, activating the nitrile group for nucleophilic attack. Steric hindrance from the dimethoxy arrangement can slow reactions; this is validated by X-ray crystallographic data showing intermolecular hydrogen bonds between amino and methoxy groups . Computational modeling (DFT) can further predict reactivity hotspots.

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Pilot biological screening (e.g., nitric oxide inhibition assays in murine peritoneal cells) should control for substituent effects. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine derivatives show IC₅₀ values of 2 μM, while hydroxylated analogs are inactive . Use dose-response curves and statistical tools (e.g., ANOVA) to validate reproducibility across cell lines.

Q. How can researchers leverage structural data to design novel pharmaceutical intermediates from this compound?

- Methodology : The compound serves as a precursor in antipsychotic drug synthesis (e.g., Abanquil), where it undergoes acetylation or fumarate salt formation. Reaction pathways should prioritize regioselectivity, guided by crystallographic data on bond angles and packing motifs . Scale-up requires optimizing zinc chloride or phosphorus(V) oxychloride stoichiometry .

Data Analysis & Experimental Design

Q. What analytical workflows address discrepancies in reaction yield optimization studies?

- Methodology : Employ design of experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For DEA-catalyzed reactions, a central composite design (CCD) can identify optimal CO₂ pressure (1–5 atm) and reaction time (12–24 hrs). Conflicting yield data may arise from incomplete catalyst recovery; address this via ICP-MS to quantify residual DEA .

Q. How do researchers validate the ecological safety of this compound in waste streams?

- Methodology : Follow OECD guidelines for acute aquatic toxicity testing (e.g., Daphnia magna LC₅₀ assays). While current data gaps exist , prioritize hydrolysis studies under neutral/pH-adjusted conditions to identify persistent metabolites. Partner with licensed waste management firms for compliant disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.